

Unveiling the Spectroscopic Signature of Acoforestinine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acoforestinine

Cat. No.: B10818098

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of novel compounds is paramount. This technical guide provides a detailed overview of the spectroscopic data for **Acoforestinine**, a C19-diterpenoid alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this complex natural product.

Acoforestinine, also known as 8-O-ethylyunaconitine, is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum forrestii and Aconitum carmichaeli. Its molecular formula is C₃₅H₅₁NO₁₀, and it has a CAS number of 110011-77-3. The structural elucidation of this intricate molecule has been primarily accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

While a comprehensive, publicly available dataset containing the complete raw and tabulated spectroscopic data for **Acoforestinine** remains elusive, this guide synthesizes the available information and provides context based on the analysis of closely related C19-diterpenoid alkaloids. The following tables present the expected ranges and key features for the NMR, IR, and MS data of **Acoforestinine**, based on published literature for analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for the Core Skelton of Acoforestinine

Position	Predicted ^{13}C Chemical Shift (ppm)	Predicted ^1H Chemical Shift (ppm) & Multiplicity
1	82-86	3.0-3.5 (d)
2	25-30	1.8-2.2 (m)
3	32-36	2.0-2.5 (m)
4	38-42	-
5	45-50	2.5-3.0 (d)
6	88-92	4.0-4.5 (d)
7	48-52	2.8-3.2 (m)
8	78-82	-
9	42-46	2.2-2.6 (d)
10	38-42	2.0-2.4 (d)
11	49-53	-
12	28-32	1.5-2.0 (m)
13	74-78	-
14	82-86	4.8-5.2 (d)
15	35-40	2.0-2.5 (m)
16	80-84	3.8-4.2 (t)
17	60-64	3.0-3.5 (s)
18	78-82	3.5-4.0 (d), 4.0-4.5 (d)
19	55-60	2.8-3.2 (d), 3.2-3.6 (d)
N-CH ₂ CH ₃	48-52	2.5-3.0 (q)
N-CH ₂ CH ₃	13-17	1.0-1.5 (t)

Note: The predicted chemical shifts are based on data from analogous C19-diterpenoid alkaloids and may vary slightly for **Acoforestinine**.

Table 2: Key Infrared (IR) Absorption Bands for Acoforestinine

Wavenumber (cm ⁻¹)	Functional Group
3500-3200	O-H stretch (hydroxyl groups)
2950-2850	C-H stretch (alkane)
1735-1715	C=O stretch (ester)
1250-1000	C-O stretch (ethers, esters, alcohols)

Table 3: Expected Mass Spectrometry (MS) Fragmentation of Acoforestinine

m/z	Fragmentation Pathway
646.3642	[M+H] ⁺
614.3381	[M+H - CH ₃ OH] ⁺
586.3430	[M+H - C ₂ H ₅ OH] ⁺
554.3170	[M+H - C ₂ H ₅ OH - CH ₃ OH] ⁺

Experimental Protocols

The isolation and structural characterization of **Acoforestinine** and its analogs typically follow a standardized workflow in natural product chemistry.

Isolation of Acoforestinine

A general procedure for the extraction and isolation of **Acoforestinine** from plant material, such as the roots of Aconitum species, is as follows:

- Extraction: The air-dried and powdered plant material is percolated with a suitable solvent, often an acidified aqueous solution, to extract the alkaloids in their salt form.

- **Basification and Liquid-Liquid Extraction:** The acidic extract is then basified, typically with ammonia, to a pH of around 9-10. This converts the alkaloid salts back to their free base form, which can then be extracted into an organic solvent like chloroform or ethyl acetate.
- **Chromatographic Separation:** The crude alkaloid extract is subjected to repeated column chromatography on silica gel or alumina. A gradient elution system with increasing solvent polarity is used to separate the complex mixture of alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **Acoforestinine** are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

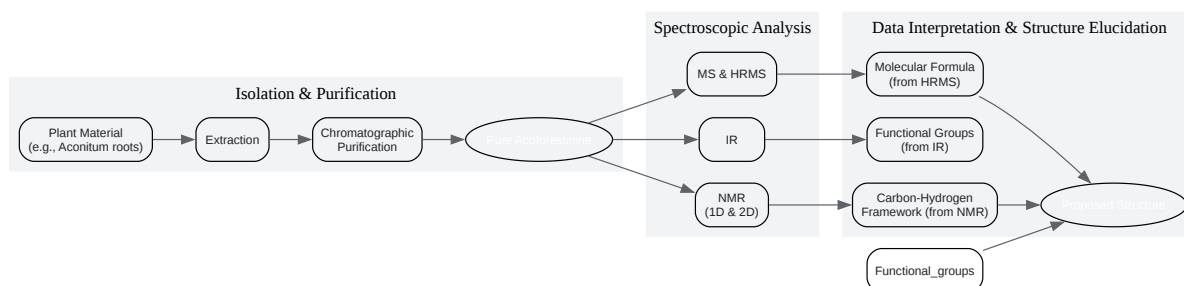
Spectroscopic Analysis

The purified **Acoforestinine** is then subjected to a suite of spectroscopic analyses for structural elucidation:

- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to determine the carbon-hydrogen framework of the molecule. Samples are typically dissolved in deuterated solvents like chloroform- d or methanol- d_4 .
- **Infrared (IR) Spectroscopy:** An IR spectrum is recorded to identify the functional groups present in the molecule, such as hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$), and ether ($\text{C}-\text{O}$) groups.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which provides valuable information about the connectivity of the molecule.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a complex natural product like **Acoforestinine** from its spectroscopic data follows a logical progression.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Acoforestinine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10818098#spectroscopic-data-of-acoforestinine-nmr-ir-ms\]](https://www.benchchem.com/product/b10818098#spectroscopic-data-of-acoforestinine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com